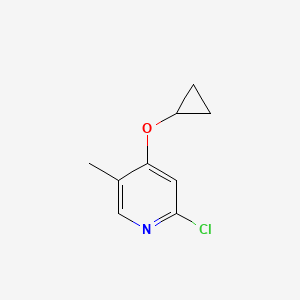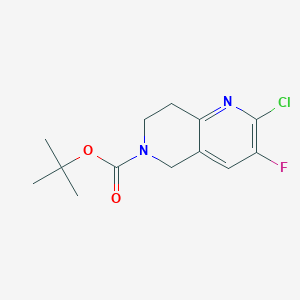
Tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a synthetic organic compound with the molecular formula C13H16ClFN2O2 It is characterized by the presence of a naphthyridine core, which is a bicyclic structure containing nitrogen atoms
Vorbereitungsmethoden
The synthesis of tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro and fluoro substituents: Halogenation reactions are employed to introduce the chlorine and fluorine atoms at specific positions on the naphthyridine ring.
Esterification: The carboxylate group is introduced through esterification reactions, often using tert-butyl alcohol and appropriate catalysts.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Analyse Chemischer Reaktionen
Tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects or biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Lacks the fluoro substituent, which may affect its chemical reactivity and biological activity.
Tert-butyl 3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Lacks the chloro substituent, leading to different chemical and biological properties.
Tert-butyl 2-chloro-3-fluoro-1,6-naphthyridine-6(5H)-carboxylate: Lacks the dihydro component, which may influence its stability and reactivity.
The uniqueness of tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate lies in its specific combination of substituents and structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H16ClFN2O2 |
|---|---|
Molekulargewicht |
286.73 g/mol |
IUPAC-Name |
tert-butyl 2-chloro-3-fluoro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C13H16ClFN2O2/c1-13(2,3)19-12(18)17-5-4-10-8(7-17)6-9(15)11(14)16-10/h6H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
XZAIZHURLABPEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=C(C=C2C1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13032842.png)
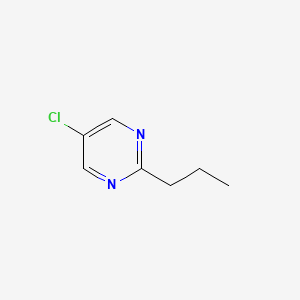
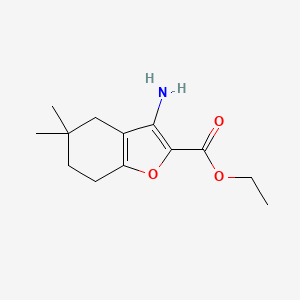
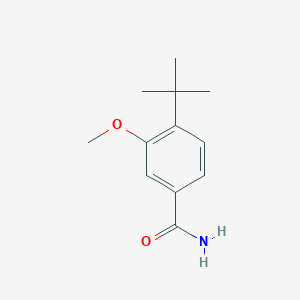
![4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile](/img/structure/B13032868.png)

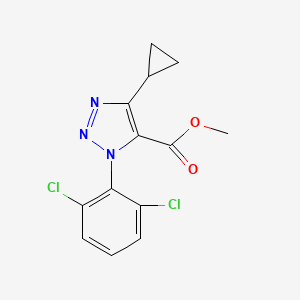
![6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile](/img/structure/B13032878.png)
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol](/img/structure/B13032881.png)
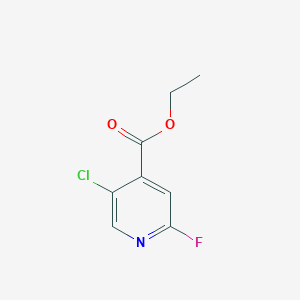
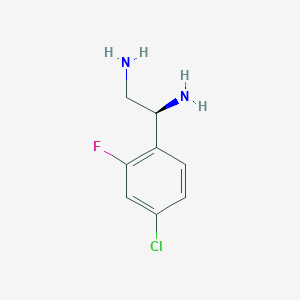
![tert-butylN-[cis-5-fluoroazepan-4-yl]carbamate](/img/structure/B13032891.png)
